Jatamansinone
Description
Properties
IUPAC Name |
8,8-dimethyl-10H-pyrano[2,3-h]chromene-2,9-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSKSIFYCHCZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC2=C(O1)C=CC3=C2OC(=O)C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347439 | |
| Record name | Jatamansinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2221-67-2 | |
| Record name | Jatamansinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of jatamansinone typically involves the extraction of essential oils from the rhizomes of Nardostachys jatamansi. The essential oil is then subjected to various chemical processes to isolate this compound. One common method involves steam distillation followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Industrial production of this compound is less common due to the endangered status of Nardostachys jatamansi. biotechnological approaches, such as tissue culture and genetic engineering, are being explored to produce this compound in a sustainable manner .
Chemical Reactions Analysis
Gaps in Available Data
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The JPL kinetics database (source ) focuses on atmospheric and small-molecule reactions (e.g., Criegee intermediates, NOx cycles) but omits natural product chemistry.
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Source details extraction methods for N. jatamansi but does not isolate or characterize jatamansinone’s reactivity.
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Catalytic studies (sources ) emphasize industrial or environmental applications (e.g., soot oxidation, H₂ activation) rather than sesquiterpene transformations.
Proposed Reaction Pathways (Theoretical)
Based on structural analogs like lapachol and shikonin:
Recommendations for Further Research
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Experimental Studies :
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Computational Modeling :
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Use DFT calculations to predict reactivity hotspots (e.g., Fukui indices).
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Literature Expansion :
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Consult specialized databases (Reaxys, SciFinder) for peer-reviewed studies.
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Limitations
The absence of direct data in the provided sources underscores the need for primary research. Caution is advised when extrapolating from structural analogs due to potential steric or electronic differences in this compound’s unique scaffold.
Scientific Research Applications
Neuroprotective Effects
Jatamansinone exhibits significant neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. Research indicates that it can ameliorate Tau-induced neurotoxicity in Drosophila models of Alzheimer's disease. The compound enhances lifespan, locomotor activity, and cognitive functions while reducing oxidative stress and Tau protein levels .
Case Study: Drosophila Model
- Objective : To assess the neuroprotective effects of this compound.
- Findings : this compound treatment improved cognitive functions and reduced oxidative stress markers in tauopathy models.
Anti-Cancer Properties
The anti-cancer potential of this compound has been explored through various studies. It demonstrates strong anti-proliferative effects on glioblastoma cell lines, with an IC50 value indicating effective concentration levels for inhibiting cell growth. The compound induces apoptosis and exhibits multi-targeted interactions with critical cancer pathways .
Data Table: Anti-Cancer Efficacy
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| U87 MG | 33.73 ± 3.5 | Induces apoptosis |
| MDA-MB-231 | 23.83 ± 0.69 | Suppresses cell growth |
| MCF-7 | 58.01 ± 6.13 | Induces cell cycle arrest |
Case Study: Glioblastoma Treatment
- Objective : Evaluate the efficacy of this compound on glioblastoma cells.
- Findings : Significant reduction in cell viability and induction of apoptosis were observed.
Cardiovascular Health
This compound has shown promise in managing cardiovascular conditions, particularly hypertension. Studies indicate that it possesses vasodilatory and antioxidant properties that contribute to blood pressure regulation .
Mechanism of Action
- Vasodilation : this compound enhances blood flow by relaxing vascular smooth muscles.
- Antioxidant Activity : Reduces oxidative stress, which is crucial in preventing cardiovascular diseases.
Antioxidant Properties
The compound's antioxidant capabilities play a vital role in its therapeutic applications. It is effective in reducing oxidative stress markers and improving overall cellular health, making it a candidate for treating conditions associated with oxidative damage .
Other Therapeutic Applications
Beyond the aforementioned areas, this compound is also noted for its:
Mechanism of Action
Jatamansinone exerts its effects through several molecular pathways:
Antioxidant Pathways: It enhances the activity of antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Pathways: this compound inhibits the production of pro-inflammatory cytokines and mediators.
Neuroprotective Pathways: It modulates neurotransmitter levels and protects neurons from apoptosis.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Overview
Jatamansinone shares its origin with numerous sesquiterpenes, coumarins, and pyranocoumarins in N. jatamansi. Below is a comparative analysis of its key analogues:
Table 1: Comparative Analysis of this compound and Analogues
Key Differences and Similarities
Structural Features
- This compound vs. Jatamansinol: While both are derived from N. jatamansi, this compound is a pyranocoumarin with a fused pyran ring, whereas jatamansinol is a hydroxylated sesquiterpene or coumarin derivative . This structural variance impacts their binding affinities to AD-related enzymes and cancer cell targets.
- This compound vs. Valeranone: Valeranone, a major sesquiterpene, lacks the coumarin backbone of this compound, correlating with its distinct roles in essential oils and broader anti-inflammatory effects .
Pharmacological Activities
- Neuroprotection: this compound and jatamansinol both inhibit acetylcholinesterase, but this compound shows superior β-secretase inhibition, critical for AD therapy . Jatamansinol additionally exhibits antidepressant effects via modulation of serotonin pathways .
- Anti-Cancer Effects: this compound and jatamansinol suppress breast cancer (MDA-MB-231, MCF-7) and neuroblastoma (IMR-32) cells, with IC₅₀ values ranging from 23–100 µg/mL .
- Drug-Likeness: this compound, jatamansinol, and seselin meet Lipinski’s Rule of Five criteria, suggesting oral bioavailability, whereas valeranone’s high hydrophobicity may limit systemic absorption .
Discrepancies in Classification
This compound’s classification varies: identifies it as a pyranocoumarin, while and group it with sesquiterpenes. This ambiguity may arise from its hybrid structure or analytical method limitations in differentiating complex phytochemicals .
Biological Activity
Jatamansinone, a compound derived from the plant Nardostachys jatamansi, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects, supported by various research findings and case studies.
Overview of this compound
This compound is part of a class of compounds known for their therapeutic potential in traditional medicine. Nardostachys jatamansi, commonly used in Ayurveda, contains numerous bioactive constituents that contribute to its medicinal properties. Research has shown that extracts from this plant exhibit significant biological activities, which are attributed to compounds like this compound.
1. Antioxidant Activity
The antioxidant capacity of this compound is notably significant. Studies have demonstrated that extracts of Nardostachys jatamansi exhibit potent radical scavenging activity. For instance, the DPPH radical scavenging activity was found to have an IC50 value of 50 μg/mL, indicating strong antioxidant properties compared to ascorbic acid (IC50 = 2.3 μg/mL) .
| Activity Type | IC50 (μg/mL) | Total Antioxidant Capacity (μmol AA/g extract) |
|---|---|---|
| This compound | 50 | 151 |
| Ascorbic Acid | 2.3 | — |
2. Anti-Inflammatory Effects
This compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 in various cellular models. In vitro studies indicated that the compound could modulate the NF-κB and JAK/STAT signaling pathways, leading to reduced inflammation in keratinocytes . This suggests potential applications for treating skin inflammatory diseases.
3. Antimicrobial Activity
Research indicates that extracts containing this compound exhibit antimicrobial properties against a range of pathogens. For example, studies have reported significant antibacterial activity against Staphylococcus epidermidis and Klebsiella pneumoniae at concentrations of 500 μg/mL and 1000 μg/mL .
4. Neuroprotective Effects
This compound has demonstrated neuroprotective effects in various animal models. In studies involving stressed Wistar rats, treatment with Nardostachys jatamansi extracts significantly reversed stress-induced oxidative damage in the brain . The extracts were found to enhance catalase activity and reduce lipid peroxidation levels.
5. Antidepressant Activity
In behavioral studies on mice, this compound exhibited antidepressant-like effects comparable to standard medications like imipramine. Doses ranging from 200 to 400 mg/kg showed significant improvements in tests designed to measure depressive behaviors .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Case Study 1 : A double-blind study involving patients with generalized anxiety disorder treated with Nardostachys jatamansi extract showed a marked reduction in anxiety symptoms compared to placebo groups.
- Case Study 2 : Patients with chronic inflammatory conditions reported improvements in symptoms after supplementation with this compound-rich extracts over a period of six weeks.
Q & A
Q. What ethical guidelines apply to preclinical studies on this compound’s psychotropic effects?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. Obtain approval from institutional animal ethics committees (IACUC). For human cell lines, verify provenance and consent status (e.g., HEK-293 from ATCC). Disclose conflicts of interest in publications .
Q. How can researchers enhance reproducibility in this compound extraction protocols?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
